2,6-Bis(2-pyridyl)-4(1H)-pyridone

Beschreibung

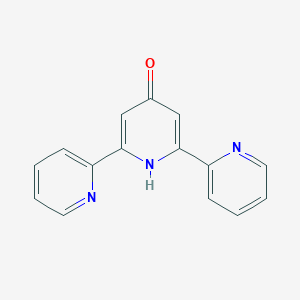

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ligand Modification:the Bpp Framework Offers Numerous Positions for Synthetic Modification to Fine Tune Its Steric and Electronic Properties.

Substituents on Pyridine (B92270) Rings: Introducing electron-donating or electron-withdrawing groups onto the two peripheral pyridyl rings can modulate the electron density at the metal center. This influences the metal's reactivity in key catalytic steps like oxidative addition.

Steric Hindrance: Adding bulky groups near the coordination sites can create a specific pocket around the metal center. This can enhance selectivity and prevent catalyst deactivation via dimerization. Studies on related bipyridine and terpyridine ligands show that such steric tuning is a powerful tool for controlling catalytic outcomes. nih.govresearchgate.net

Central Ring Modification: The pyridone ring itself can be altered. For example, replacing the N-H proton with other groups can change the ligand's charge and hydrogen-bonding capabilities, which can be exploited in reactions involving proton transfer. nih.gov

Synthetic Methodologies and Chemical Transformations of 2,6 Bis 2 Pyridyl 4 1h Pyridone

Established Synthetic Routes and Reaction Conditions

The creation of the 2,6-Bis(2-pyridyl)-4(1H)-pyridone structure primarily relies on condensation and cyclization reactions, which build the central pyridone ring from acyclic precursors.

The most prominent and optimized route for synthesizing this compound is a two-step process analogous to a Kröhnke-type reaction, which begins with a double Claisen condensation. scispace.comjournalirjpac.comwikipedia.org This procedure involves the base-initiated condensation of ethyl picolinate (B1231196) with acetone (B3395972) to generate an intermediate 1,5-dicarbonyl compound, specifically 1,5-bis(pyridin-2-yl)pentane-1,3,5-trione. scispace.comjournalirjpac.com This intermediate is then subjected to a ring-forming reaction with a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265), to yield the final pyridone product. journalirjpac.comchemicalbook.com

Optimized Reaction Conditions for Kröhnke-Type Synthesis

| Parameter | Optimized Condition | Reference(s) |

|---|---|---|

| Condensation Step | ||

| Reactant Ratio (Ethyl picolinate:Acetone) | 2 : 1.1 (molar) | journalirjpac.com, scispace.com |

| Base Ratio (Ethyl picolinate:Sodium Hydride) | 2 : 3 (molar) | journalirjpac.com, scispace.com |

| Temperature | 10°C | journalirjpac.com, scispace.com |

| Cyclization Step | ||

| Nitrogen Source | Ammonium formate | journalirjpac.com, scispace.com |

| Overall Yield | 66% | journalirjpac.com, scispace.com |

While the Claisen condensation is the most cited method, the synthesis of pyridone rings can also be achieved through multicomponent reactions involving aldehydes. General strategies for forming substituted pyridones include one-pot, three-component reactions of aromatic aldehydes, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a third component in the presence of a nitrogen source like ammonium acetate. acs.orgresearchgate.net For the synthesis of the title compound, this would conceptually involve 2-pyridinecarboxaldehyde (B72084) as the aldehyde component. Such multicomponent reactions are valued for their efficiency and ability to construct complex heterocyclic systems in a single step. rsc.org

The field of chemical synthesis is increasingly moving towards more sustainable practices. Green chemistry approaches for the synthesis of pyridine (B92270) and pyridone derivatives include the use of environmentally benign solvents like water, microwave-assisted synthesis, and the development of novel catalytic systems. rsc.orgnih.govresearchgate.netrasayanjournal.co.in For instance, catalyst-free multicomponent reactions in aqueous media are being developed for pyridone synthesis. rsc.org

Furthermore, biocatalysis presents a promising green alternative to traditional organic synthesis. rsc.org Research into biocatalytic routes to produce substituted pyridines from renewable feedstocks or through whole-cell catalysis is an active area. rsc.orgukri.org While a specific biocatalytic route for this compound has not been detailed, the principles of using enzymes to perform key bond-forming or functional group transformation steps could be applied to create a more sustainable manufacturing process for this compound and its precursors. acs.orgkyoto-u.ac.jp

Functionalization and Derivatization Strategies for this compound

The this compound molecule possesses multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can occur at the central pyridone core or on the peripheral pyridyl rings.

The central pyridone ring offers several positions for regioselective functionalization. The molecule exists in tautomeric equilibrium with its 2,6-di(pyridin-2-yl)pyridin-4-ol form, which allows for reactions at the oxygen atom. nih.gov A key example is the Steglich esterification, a mild coupling reaction using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form esters at the 4-position. wikipedia.orgorganic-chemistry.org This strategy has been used to attach carboxylic acid-containing units to the pyridone core.

The nitrogen atom of the pyridone ring is another site for substitution. Regioselective N-alkylation can be challenging due to competing O-alkylation of the hydroxypyridine tautomer. organic-chemistry.org However, specific methods have been developed for the direct N-alkylation of 2-pyridones under mild conditions. organic-chemistry.org

The C3 and C5 positions on the pyridone ring are electron-rich and thus susceptible to electrophilic attack, while the C6 position is more electron-deficient. nih.gov Site-selective C-H functionalization is an emerging area that allows for the direct addition of alkyl or aryl groups to these carbon atoms, often guided by transition metal catalysts. researchgate.netnih.govrsc.org Palladium/norbornene cooperative catalysis, for example, has been used for the dual functionalization of iodinated 2-pyridones. nih.gov

Oxidation of the nitrogen atoms on the peripheral rings can yield the corresponding pyridine-N-oxides. This transformation alters the electronic properties and can facilitate different substitution patterns on the ring. rsc.org The ability to functionalize these outer rings is crucial for tuning the properties of ligands for use in materials science and catalysis. nih.gov For example, modifications can influence the formation of coordination polymers or the photoluminescent properties of metal complexes. unex.esnih.gov

Synthesis of this compound Derivatives for Expanded Ligand Frameworks

The core structure of this compound serves as a versatile platform for the development of more complex, expanded ligand frameworks. These derivatives are of significant interest in supramolecular and coordination chemistry, where tailored ligands are essential for constructing intricate molecular architectures and materials with specific functions. mdpi.comscispace.com The synthetic strategies to achieve these expanded frameworks typically involve the functionalization of the pyridone ring or the peripheral pyridyl groups.

Table 1: Optimized Kröhnke-Type Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one scispace.com

| Step | Reactants | Reagents | Temperature | Key Findings | Yield |

|---|---|---|---|---|---|

| 1. Condensation | Ethyl picolinate, Acetone | Sodium Hydride | 10°C | The optimal molar ratio of ethyl picolinate to acetone is 2:1.1, and ethyl picolinate to sodium hydride is 2:3. | 73% |

| 2. Cyclization | 1,5-Bis(2′-bipyridyl)pentane-1,3,5-trione | Ammonium formate | Reflux | Ammonium formate was found to be the most efficient nitrogen source compared to others like ammonium chloride. | 90% |

With an efficient route to the parent compound secured, further derivatization can be undertaken to create expanded ligands. A notable example is the synthesis of a new dinuclear ligand that incorporates a diselenide unit, bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. mdpi.com This compound was synthesized through a two-step process. The first step involves the synthesis of 6,6′-(1,2-diselanediyl)dihexanoic acid. This is achieved by the displacement of bromide from 6-bromohexanoic acid using disodium (B8443419) diselenide, which is generated in situ from selenium powder and sodium borohydride (B1222165). mdpi.com

The second step is a Steglich esterification, a well-established method for forming esters under mild conditions. In this reaction, the newly synthesized diselenide-containing diacid is reacted with 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH) in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. mdpi.com This procedure effectively links two pyridone units through a flexible and redox-active diselenide bridge, creating a sophisticated ligand designed for the assembly of bimetallic complexes. mdpi.com

Table 2: Synthesis of Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate mdpi.com

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 6-Bromohexanoic acid, Selenium powder | Sodium borohydride (NaBH₄) | 6,6′-(1,2-diselanediyl)dihexanoic acid |

This synthetic methodology highlights how the foundational this compound structure can be strategically modified. By introducing functional linkers, such as the diselenide hexanoate (B1226103) chain, researchers can expand the ligand framework to control the spacing and electronic communication between metal centers in the resulting coordination complexes. mdpi.com This approach is part of a broader effort in ligand design to create functionalized molecular clefts and scaffolds for applications in catalysis, materials science, and the development of novel supramolecular assemblies. nih.govnih.gov

Computational and Mechanistic Insights:modern Catalyst Design Heavily Relies on Computational Modeling, Such As Density Functional Theory Dft , to Understand Reaction Mechanisms and Predict the Properties of New Catalysts Before They Are Synthesized.acs.orgacs.orgfor a Bpp Metal System, Computational Studies Can:

Model the geometry of reaction intermediates and transition states.

Calculate the energy barriers for different catalytic pathways.

Predict how modifications to the ligand structure will affect catalytic activity and selectivity.

By integrating synthetic modification with a deep mechanistic understanding, catalysts based on the 2,6-Bis(2-pyridyl)-4(1H)-pyridone scaffold can be systematically optimized for specific and challenging chemical transformations. The design of related chiral pyridine (B92270) bis-hydrazone and PyBox ligands for asymmetric catalysis exemplifies this approach, where the ligand framework is carefully engineered to create a specific chiral environment around the metal ion. researchgate.netresearchgate.net

Compound Names Table

| Abbreviation / Trivial Name | Chemical Name |

| BPP | This compound |

| MAO | Methylaluminoxane (B55162) |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| 6-DⁱPPon | 6-diisopropylphosphino-2-pyridone |

| p-cymene | 4-isopropyltoluene |

| THF | Tetrahydrofuran |

| MOF | Metal-Organic Framework |

| PE | Polyethylene (B3416737) |

| PyBox | Pyridine bis(oxazoline) |

Coordination Chemistry of 2,6 Bis 2 Pyridyl 4 1h Pyridone As a Versatile Ligand

Ligand Design Principles and Coordination Modes of 2,6-Bis(2-pyridyl)-4(1H)-pyridone

The coordinating ability of this compound is primarily dictated by the presence of multiple nitrogen donor atoms within its structure, enabling it to bind to metal centers in various ways.

Tridentate (N^N^N) Coordination Geometry

The most common coordination mode for this compound is as a tridentate N^N^N donor. In this configuration, the nitrogen atoms from the two pyridyl rings and the central pyridone ring bind to a single metal ion, forming a stable chelate. This mode of coordination is observed in complexes with various transition metals, including iron(II) and cobalt(II).

Bidentate (N^N) and Bridging Coordination Modes

In addition to its typical tridentate coordination, this compound can also exhibit bidentate (N^N) and bridging coordination modes. In the bidentate mode, only two of the three available nitrogen atoms coordinate to the metal center. The bridging mode involves the ligand coordinating to two different metal centers simultaneously, leading to the formation of polynuclear or polymeric structures.

Comparative Analysis with Terpyridine and Analogous Polydentate Ligands

This compound is structurally similar to the well-known ligand 2,2':6',2''-terpyridine (terpy). The key difference is the presence of a carbonyl group in the 4-position of the central ring in this compound, which introduces a ketone functional group. This substitution has a notable effect on the electronic properties of the ligand. The pyridone group is electron-withdrawing, which contrasts with the typically electron-donating nature of the central pyridine (B92270) ring in terpyridine analogs. This electronic difference can influence the stability and reactivity of the resulting metal complexes.

The steric properties of the ligands also play a crucial role in the electronic properties of the resulting metal complexes. nih.gov Studies on related polydentate ligands have shown that the steric bulk of substituents can have a more pronounced effect on the electronic properties of the metal center than electronic tuning of the pyridyl groups themselves. nih.gov

Formation and Structural Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the formation of a diverse range of metal complexes with varied geometries and properties.

Complexes with First-Row Transition Metal Ions (e.g., Co(II), Fe(II), Mn(II), Zn(II), Cu(II))

This compound readily forms complexes with first-row transition metal ions. For instance, cobalt(II) complexes have been synthesized and studied for their temperature-dependent magnetic behavior, a phenomenon known as spin-crossover. Iron(II) complexes of this ligand are also known to exhibit spin-crossover properties.

Complexes with copper(II) have been synthesized and structurally characterized. In many cases, the copper(II) center is coordinated by the tridentate ligand and other ancillary ligands, resulting in distorted geometries such as trigonal-bipyramidal or square-pyramidal. researchgate.netnih.govnih.gov For example, a series of five-coordinated 2,6-bis(imino)pyridyl Cu(II) complexes have been shown to adopt distorted trigonal-bipyramidal and square-pyramidal geometries. researchgate.net The luminescent properties of these copper complexes have also been investigated. researchgate.net

Manganese(II) and Zinc(II) also form complexes with pyridyl-containing ligands. researchgate.netresearchgate.netnih.gov While specific structural details for their complexes with this compound were not found in the provided results, the general coordination chemistry of these ions with similar N-donor ligands suggests the formation of stable complexes.

Table 1: Selected First-Row Transition Metal Complexes of Pyridyl-Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings |

| Co(II) | 2,6-bis(imino)pyridyl | --- | Forms stable complexes. researchgate.net |

| Fe(II) | 2,6-bis(1,2,3-triazol-4-yl)pyridines | Octahedral | Forms stable [Fe(L)₂]²⁺ complexes. nih.gov |

| Mn(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | Distorted Octahedral | Forms complexes with tridentate ligand coordination. researchgate.net |

| Zn(II) | 2,6-bis(imino)pyridyl | --- | Forms stable complexes. researchgate.net |

| Cu(II) | 2,6-bis(imino)pyridyl | Distorted Trigonal-Bipyramidal, Square-Pyramidal | Exhibits blue-green luminescence. researchgate.net |

| Cu(II) | Substituted 2,2':6',2''-terpyridine | Trigonal-Bipyramidal, Square-Planar | Dimeric dichloro-μ-bridged structures observed. nih.govnih.gov |

Complexes with Late Transition Metal Ions (e.g., Ag(I), Cd(II), Pd(II), Au(III))

The coordination chemistry of this compound extends to late transition metals. Silver(I) complexes have been synthesized and shown to form dimeric structures that exhibit blue-shifted emission. The coordination of Ag(I) with bridging pyridyl-based ligands can lead to the formation of coordination polymers and other complex architectures. rsc.orgcore.ac.ukresearchgate.net

Cadmium(II) also forms stable complexes with this compound.

Palladium(II) complexes with various pyridine-containing ligands have been extensively studied. nih.govresearchgate.netrsc.orgacs.org The electronic and steric properties of the ligands have a significant impact on the properties and catalytic activity of the resulting palladium complexes. nih.govnih.gov For instance, the basicity of the pyridine ligand can correlate with the catalytic efficiency in certain reactions. acs.org

Gold(III) complexes with pyridine-based ligands have been investigated for their potential applications. iucr.orgnih.govnih.govresearchgate.netacs.org The coordination geometry around the gold(III) atom in these complexes is typically square-planar. iucr.org The synthesis of these complexes can sometimes be achieved through transmetalation from corresponding mercury(II) complexes. nih.gov

Table 2: Selected Late Transition Metal Complexes of Pyridyl-Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings |

| Ag(I) | This compound | Dimeric | Exhibits blue-shifted emission. |

| Ag(I) | Bridging pyrazolyl-pyridine | Polymeric, Helicates | Forms a variety of structural types. rsc.org |

| Cd(II) | This compound | --- | Forms stable complexes. |

| Pd(II) | Substituted Pyridines | --- | Ligand basicity influences catalytic activity. nih.govacs.org |

| Au(III) | Substituted Pyridines | Square-Planar | Au-N bond lengths are influenced by trans ligands. iucr.org |

| Au(III) | Bis(alkoxyphenyl)pyridines | --- | Can be synthesized via transmetalation from Hg(II) complexes. nih.gov |

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound with lanthanide (Ln) and actinide (An) ions is characterized by the formation of highly stable, often high-coordination-number complexes. The f-elements are classified as hard Lewis acids and show a strong affinity for the hard nitrogen and oxygen donor atoms of the ligand. royalsocietypublishing.orgub.edu The ligand typically acts as a neutral tridentate N,N,N-donor, utilizing the nitrogen atoms of the two pyridine rings and the central pyridone ring. The deprotonated form of the ligand can also coordinate as an anionic, tridentate N,N,O-donor.

In lanthanide complexes, the coordination is driven primarily by electrostatic interactions. nih.gov The shielding of the 4f electrons by the outer 5s and 5p orbitals results in their limited participation in direct covalent bonding. nih.gov Consequently, the geometry and stoichiometry of the resulting complexes are largely dictated by the steric requirements of the ligands and the preference of the lanthanide ion to achieve high coordination numbers (typically 8 to 12). For instance, trivalent lanthanide ions are known to form isostructural series of nine-coordinate aqua complexes, [Ln(H₂O)₉]³⁺, which adopt a tricapped trigonal prism geometry. acs.org When complexed with ligands like this compound, some or all of these water molecules are displaced. The coordination chemistry of the related 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide with europium(III) nitrate (B79036) demonstrates tridentate chelation, which is a strong indicator of the coordination mode expected for this compound. nih.gov A prominent feature of these lanthanide complexes is their potential for luminescence via the "antenna effect," where the organic ligand absorbs energy and transfers it to the metal center, leading to characteristic f-f emission. ub.edu

Actinide complexes, in contrast, exhibit a more significant degree of covalency in their metal-ligand bonds due to the greater radial extension and accessibility of the 5f orbitals. nih.govacs.org This increased covalency has been observed in complexes with related N-donor ligands like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), where computational studies predicted stronger covalent effects for actinide bonding compared to lanthanides. mdpi.com This subtle electronic contribution can lead to differences in stability and selectivity, which is a key principle in the separation of actinides from lanthanides in nuclear waste treatment. acs.orgrsc.org While specific structural data for actinide complexes with this compound are scarce, studies with analogous systems show that metal-ligand bond distances correlate with the ionic radii of the metals, though with slight deviations for actinides that suggest these covalent contributions. mdpi.com

Table 1: Comparison of General Coordination Features for f-Element Complexes

| Feature | Lanthanide (Ln³⁺) Complexes | Actinide (An³⁺/An⁴⁺) Complexes |

|---|---|---|

| Dominant Bonding Interaction | Primarily Ionic nih.gov | Ionic with significant Covalent Character acs.orgmdpi.com |

| Orbital Involvement | Minimal 4f orbital participation nih.gov | 5f (and 6d) orbital participation nih.govacs.org |

| Typical Coordination Numbers | High (8-12) ub.edu | High and variable (8-12) nih.gov |

| Driving Force for Complexation | Hard acid-base interactions, electrostatic forces royalsocietypublishing.org | Electrostatic forces and orbital mixing mdpi.comnih.gov |

| Luminescence | Often strong, via ligand-sensitized "antenna effect" ub.edu | Generally weaker due to efficient non-radiative decay |

Crystal Engineering and Solid-State Architectures of Metal-2,6-Bis(2-pyridyl)-4(1H)-pyridone Complexes

The structural characteristics of this compound make it an excellent building block for crystal engineering and the construction of diverse solid-state architectures. The ligand's rigid framework, combined with its multiple coordination sites and hydrogen-bonding capabilities (via the pyridone N-H and C=O groups), allows for the formation of intricate supramolecular assemblies, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. acs.orgrsc.org

In the context of lanthanide complexes, the phenomenon of lanthanide contraction plays a crucial role in determining the final structure. A gradual decrease in ionic radius across the lanthanide series can induce changes in coordination number and geometry, leading to different structural motifs for the early and late lanthanides with the same ligand. acs.orgnih.gov For example, studies with pyridine-2,6-dicarboxylic acid have shown a progression from 1D zigzag chains to 2D networks and 3D frameworks across the lanthanide series. acs.org

The assembly of these coordination polymers is heavily influenced by non-covalent interactions. The pyridone moiety's N-H proton donor and carbonyl oxygen acceptor are prime sites for robust hydrogen bonding. These interactions can link mononuclear complex units into higher-dimensional structures. rsc.org Furthermore, π-π stacking interactions between the aromatic pyridine rings are significant in reinforcing the crystal packing and extending the dimensionality of the supramolecular architecture. acs.org The choice of counter-anion can also direct the final structure by participating in the hydrogen-bonding network, as seen in related systems where different anions lead to distinct 1D tapes or 2D sheets. rsc.org

Table 2: Factors Influencing Solid-State Architecture

| Factor | Description | Example from Related Systems |

|---|---|---|

| Metal Ion | The size (e.g., lanthanide contraction) and coordination preference of the metal center. acs.orgnih.gov | Transition from 1D to 3D structures across the lanthanide series with pyridine-2,6-dicarboxylic acid. acs.org |

| Ligand Geometry | The rigid, multi-topic nature of the ligand directs the geometry of the primary coordination sphere. | Bis-tridentate ligands forming [2x2] grid-like structures. rsc.org |

| Hydrogen Bonding | Strong directional interactions (e.g., N-H···O, O-H···N) linking complex units. rsc.org | Coordinated water molecules and uncoordinated pyrimidyl groups forming 2D sheets via O-H···N bonds. rsc.org |

| π-π Stacking | Interactions between aromatic rings that stabilize and extend the structure. acs.org | Pyridine rings from adjacent 1D chains interacting to form a 2D supramolecular framework. acs.org |

| Counter-ions/Solvents | Participation of anions and solvent molecules in the hydrogen-bonding network. rsc.org | Different anions (ClO₄⁻ vs. SO₄²⁻) leading to different dimensionalities (tapes vs. chains). rsc.org |

Electronic Structure and Bonding in this compound Metal Complexes

Nature of Metal-Ligand Interactions and Covalency

The bonding in f-element complexes is a topic of considerable interest, particularly the degree of covalency in the metal-ligand interactions. For lanthanide complexes with this compound, the bonds are predominantly ionic. nih.gov This is due to the effective shielding of the valence 4f orbitals by the filled 5s and 5p shells, which makes them largely unavailable for significant orbital overlap with ligand orbitals. nih.gov

In contrast, the 5f orbitals of the actinides are more radially extended and energetically accessible, allowing for more substantial overlap with ligand orbitals and thus a greater degree of covalent character in the bonding. acs.orgrsc.org This distinction is fundamental to understanding the differing chemistry of lanthanides and actinides. The covalency in actinide bonds can be considered to have two components: overlap-driven, resulting from direct orbital mixing, and degeneracy-driven, arising from the energetic proximity of metal and ligand orbitals. rsc.org Computational studies on actinide and lanthanide complexes with related soft-donor N-ligands consistently show that An-N bonds possess more covalent character than Ln-N bonds. mdpi.comacs.org This enhanced covalency contributes to the higher thermodynamic stability of many actinide complexes compared to their lanthanide analogues. nih.gov

The degree of covalency can be probed experimentally and computationally. One manifestation is the nephelauxetic effect, which is the reduction of the interelectronic repulsion parameters (Slater-Condon parameters) of the f-electrons upon complexation. This reduction signifies a delocalization of the metal's electron density onto the ligands, a hallmark of covalent bonding. acs.orgbohrium.com Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a theoretical framework to quantify covalency by analyzing the electron density distribution at the bond critical point between the metal and the ligand. acs.orgrsc.org For An-N bonds, these analyses typically show a greater accumulation of electron density compared to corresponding Ln-N bonds, confirming the increased covalent character. acs.org

Ligand Field Theory and Molecular Orbital Analysis

For actinides, the ligand field effects are stronger and of a magnitude comparable to spin-orbit coupling, making a simple perturbative treatment less applicable. A more comprehensive molecular orbital approach is necessary to describe the bonding. MO diagrams for an actinide complex with this compound would show significant mixing between the metal 5f and 6d orbitals and the π-system of the N-heterocyclic ligand. This orbital mixing is the basis of the covalent interaction.

Modern computational methods, particularly ab initio ligand-field theory (AILFT), have become powerful tools for analyzing these systems. acs.orgbohrium.comresearchgate.net AILFT combines high-level electronic structure calculations with the intuitive framework of ligand field theory. It allows for the direct calculation of ligand field parameters and provides a quantitative measure of the nephelauxetic effect, thereby offering a direct probe of covalency. acs.orgbohrium.com Analysis of the calculated molecular orbitals can reveal the contributions of metal and ligand orbitals to the bonding and antibonding states, visualizing the extent of covalent mixing. For example, MO analysis of actinide complexes with BTP ligands has confirmed that the covalent contribution to bonding decreases across the actinide series from uranium to americium. mdpi.com

Table 3: Theoretical Approaches to Electronic Structure

| Theoretical Method | Application and Insights | Key Parameters Derived |

|---|---|---|

| Crystal/Ligand Field Theory (LFT) | Explains the splitting of f-orbital degeneracy (J-states for Ln³⁺) due to the electrostatic field of the ligands. Primarily used for qualitative interpretation of electronic spectra. nih.govacs.org | Crystal Field Parameters (Bkq), Ligand Field Splitting Energy |

| Molecular Orbital (MO) Theory | Describes bonding in terms of combinations of atomic orbitals. Visualizes the extent of orbital mixing (covalency) between the metal and ligand. mdpi.com | MO Energies, Orbital Composition (% Metal, % Ligand) |

| Density Functional Theory (DFT) | Computes the ground-state electron density to determine energies, geometries, and properties. Often used as a basis for QTAIM or MO analysis. mdpi.comacs.org | Electron Density, Reaction Energies, Geometrical Parameters |

| Ab Initio LFT (AILFT) | Combines multireference quantum calculations with LFT to provide a rigorous, quantitative description of electronic structure and bonding. acs.orgbohrium.com | Slater-Condon Parameters, Spin-Orbit Coupling Constants, Nephelauxetic Ratios |

Supramolecular Chemistry and Self Assembly Processes Involving 2,6 Bis 2 Pyridyl 4 1h Pyridone

Design Principles for Supramolecular Assemblies Based on 2,6-Bis(2-pyridyl)-4(1H)-pyridone

The design of supramolecular assemblies hinges on the precise control of interactions between molecular components. semanticscholar.org The structure of this compound is ingeniously suited for this purpose, incorporating multiple recognition sites that can be exploited to direct self-assembly. scispace.comnih.gov

The central 4(1H)-pyridone ring, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, provides a primary recognition motif. This is complemented by the two flanking pyridyl rings, which can act as hydrogen bond acceptors and participate in metal coordination. This arrangement of multiple binding sites allows for the programmed assembly of molecules into predictable, higher-order structures. sc.edu

The versatility of this compound is further enhanced by its ability to act as a key intermediate in the synthesis of more complex, functionalized terpyridine analogues. scispace.comchemicalbook.com By modifying the 4-position of the pyridone ring, researchers can introduce a wide array of functional groups, thereby tuning the properties of the resulting supramolecular assemblies. This strategic functionalization is a cornerstone of rational design in supramolecular chemistry, allowing for the creation of materials with tailored optical, electronic, or catalytic properties. mdpi.com

The principles of molecular recognition, complementarity of shape and electronic properties, and the thermodynamic favorability of the assembled state are all crucial considerations in the design of these systems. The predictable nature of the non-covalent interactions involving the pyridone and pyridyl moieties makes this compound an exemplary building block for the bottom-up construction of complex molecular architectures. kent.ac.uk

Role of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The spontaneous organization of this compound and its derivatives into supramolecular structures is governed by a delicate balance of various non-covalent interactions. Chief among these are hydrogen bonding and π-π stacking, which work in concert to stabilize the resulting assemblies. rsc.org

Hydrogen Bonding: The pyridone core of the molecule is a powerful hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This donor-acceptor pairing can lead to the formation of linear tapes or cyclic rosettes, depending on the specific geometry of the interacting molecules. Furthermore, the nitrogen atoms within the peripheral pyridyl rings can also act as hydrogen bond acceptors, providing additional directional control over the assembly process. researchgate.net The strength and directionality of these hydrogen bonds are fundamental to the formation of well-ordered supramolecular structures. researchgate.net

The combination of these and other weaker interactions, such as van der Waals forces and dipole-dipole interactions, dictates the final three-dimensional structure of the self-assembled entity. nih.gov

Formation of Supramolecular Polymeric and Dendritic Architectures

The unique structural and interactive properties of this compound and its derivatives make them ideal building blocks for the construction of complex, high-order supramolecular structures, including polymers and dendrimers. scispace.comcd-bioparticles.net

Supramolecular Polymers: By designing monomers with complementary recognition sites, it is possible to create long, chain-like structures held together by non-covalent interactions. For instance, a derivative of this compound functionalized with a hydrogen bond donor at one end and an acceptor at the other can self-assemble into linear supramolecular polymers. The introduction of metal ions that can coordinate to the pyridyl units offers another powerful strategy for polymerization. semanticscholar.orgnih.gov This coordination-driven self-assembly can lead to the formation of one-dimensional coordination polymers with interesting electronic and magnetic properties. nih.gov

Dendritic Architectures: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The trifunctional nature of the this compound scaffold, with its central pyridone and two flanking pyridyl groups, can be exploited to create dendritic structures. By sequentially adding generations of branching units to the core molecule, it is possible to build up complex, globular architectures. These dendritic assemblies have potential applications in areas such as drug delivery, catalysis, and light harvesting, owing to their high surface area and the possibility of encapsulating guest molecules within their interior cavities.

The ability to control the self-assembly process through the careful design of the molecular building blocks opens up a vast landscape of potential supramolecular architectures with diverse functionalities. scispace.comcd-bioparticles.net

Spectroscopic and Photophysical Investigations of 2,6 Bis 2 Pyridyl 4 1h Pyridone and Its Metal Complexes

Luminescence Properties of the Free 2,6-Bis(2-pyridyl)-4(1H)-pyridone Ligand

The free, uncomplexed this compound ligand exhibits intrinsic luminescence, a characteristic common to many polypyridyl compounds. rsc.orgnih.gov This emission is governed by the electronic structure of the molecule's conjugated π-system.

The fluorescence of the free ligand originates from the radiative decay of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). This process occurs following the absorption of a photon, which promotes an electron from a π bonding orbital to a π* antibonding orbital. This type of electronic transition is known as a π→π* transition. mdpi.com In many pyridyl-based ligands, the emission is attributed to these ligand-centered π→π* transitions. nih.gov For instance, BODIPY dyes containing pyridyl groups exhibit strong absorption peaks attributed to the S₀-S₁ (π-π*) transition. mdpi.com Similarly, the emission observed in derivatives of 2-pyridone in solution is found in the violet-blue region of the spectrum. acs.org

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. This phenomenon arises from energy loss due to non-radiative processes, such as vibrational relaxation in the excited state, before fluorescence occurs. The magnitude of the Stokes shift can be influenced by the polarity of the solvent and structural rearrangements of the molecule in the excited state. For example, derivatives of 2-pyridone show bathochromic (red) shifts of their emission bands in the more polar solvent THF compared to toluene, indicating a change in the electronic distribution and geometry in the excited state. acs.org

Photophysical Behavior of Metal-2,6-Bis(2-pyridyl)-4(1H)-pyridone Complexes

Coordination of the this compound ligand to a metal center dramatically alters its photophysical properties. nih.gov The introduction of a metal ion creates new electronic states and potential deactivation pathways for the excited state, leading to changes in emission energy, intensity, and lifetime. nih.govacs.org

Upon complexation, new types of electronic transitions can become dominant. These are charge-transfer (CT) transitions, which involve the movement of an electron from one part of the complex to another.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT transitions, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. nih.govacs.org These states are common in complexes with transition metals having filled or partially filled d-orbitals, such as Ru(II), Pt(II), or Ir(III). nih.govacs.orgpsu.edu The energy of the MLCT state is a key factor determining the photophysical properties of the complex; a larger energy gap between the MLCT state and the ground state often leads to a longer excited-state lifetime and higher luminescence quantum yield. nih.govacs.org

Intraligand Charge Transfer (ILCT): ILCT transitions occur within the ligand itself, typically from an electron-donating part to an electron-accepting part of the same ligand. nih.govacs.org In some platinum(II) and iridium(III) complexes, the lowest energy excited state can be switched between MLCT and ILCT states by changing external factors like pH or by the presence of other metal ions. nih.govacs.org

Table 1: Types of Electronic Transitions in Metal-Polypyridyl Complexes

| Transition Type | Description | Originating Orbital | Destination Orbital |

| π→π | Excitation of an electron within the ligand's conjugated system. | Ligand π | Ligand π |

| MLCT | Charge transfer from the metal center to the ligand. | Metal d-orbital | Ligand π |

| ILCT | Charge transfer within the ligand framework. | Ligand π (donor part) | Ligand π (acceptor part) |

| LLCT | Charge transfer from one ligand to another in the complex. | Ligand π | Ligand π* (different ligand) |

The coordination of a metal ion significantly influences the emission properties of the pyridone ligand. nih.gov This influence can manifest as either a red shift (bathochromic) or a blue shift (hypsochromic) of the emission wavelength, as well as changes in the emission intensity (quenching or enhancement).

A notable effect observed in some complexes is a blue-shifted emission . For example, upon complexation of a 2,3'-bipyridine (B14897) ligand with a silver(I) center, a significant blue shift of more than 50 nm was observed compared to related iridium(III) complexes. nih.goviucr.org This blue shift can occur when coordination with the metal ion stabilizes the ligand's ground state more than its excited state, thereby increasing the energy gap for emission. In some iridium(III) complexes, binding to metal ions causes a blue shift in the absorption band from the 410-430 nm range to 350-390 nm, which is attributed to a conversion from an ILCT to an LLCT/MLCT transition as the lowest energy excited state. acs.org Conversely, the addition of certain metal cations can also lead to fluorescence quenching by providing non-radiative decay pathways. nih.govnih.gov

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the decay dynamics of excited states. It provides information on the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the competition between radiative (fluorescence) and non-radiative decay processes.

For metal complexes, excited-state lifetimes can range from femtoseconds to microseconds. nih.govacs.org Complexes with long-lived MLCT states (on the order of nanoseconds to microseconds) are particularly interesting for applications in photochemistry and as photosensitizers. nih.govacs.org For example, time-resolved measurements on certain pyridine-based metal complexes have shown fluorescence lifetimes in the nanosecond range (e.g., 1.0 to 1.2 ns). researchgate.net The lifetime of the excited state is sensitive to the metal center, the ligand structure, and the surrounding environment. acs.org

Table 2: Photophysical Data for a Related Terpyridine Derivative and its Diselenide Compound mdpi.com

| Compound | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| tpyOH | - | - | 0.43 |

| Compound 2 | - | 0.78 | 1.07 |

Note: Data for bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate (Compound 2) and its precursor 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH). The emission maximum was not specified in the source text.

Theoretical and Computational Studies in Chemical Research of 2,6 Bis 2 Pyridyl 4 1h Pyridone

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., DFT, PM3)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods like PM3, are instrumental in understanding the fundamental characteristics of 2,6-Bis(2-pyridyl)-4(1H)-pyridone. These methods are used to predict its geometry, electronic structure, and spectroscopic features.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives and related structures of this compound, computational tools like ArgusLab and Gaussian software packages are utilized for conformational analysis and geometry optimization. pjbmb.org.pknih.gov Methods such as the semi-empirical Austin Model 1 (AM1) and DFT with various basis sets are employed to calculate the minimum potential energy and identify allowed conformations. pjbmb.org.pkcu.edu.eg For instance, in a study on a cimetidine (B194882) derivative, the structure was generated and minimized using AM1 parameterization to determine its active conformation. pjbmb.org.pk

In the crystal structure of related compounds like 2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine, the orientation of the imine groups relative to the pyridine (B92270) nitrogen atom has been determined, revealing specific torsion angles. nih.gov Computational studies on similar structures, such as trans-1,2-bis(4-pyridyl)ethylene monohydrate, have been used to understand the influence of crystal packing forces on the dihedral angles between the pyridyl rings. researchgate.net These computational approaches provide a detailed picture of the molecule's shape and the energetic favourability of different spatial arrangements.

Electronic Structure Analysis and Molecular Orbital Composition

The electronic properties of this compound and its analogues are investigated through electronic structure analysis. This involves examining the distribution of electrons within the molecule and the composition of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations are a primary tool for this analysis. For example, in studies of pyridine-2,6-dicarbonyl dichloride, DFT at the B3LYP/6-311++G(d,p) level was used to determine the optimized structure and subsequently analyze its electronic properties. researchgate.net Such analyses also include the generation of Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the chemical reactivity and intermolecular interactions of complex molecules. researchgate.net The electronic structures of related iron complexes with pyridine N-heterocyclic dicarbene ligands have been probed using a combination of techniques including X-ray absorption spectroscopy (XAS) and Mössbauer spectroscopy, complemented by DFT calculations. acs.org These studies provide insights into the oxidation state of the metal center and the non-innocent behavior of the ligand. acs.orgresearchgate.net

Computational Modeling of Tautomeric Equilibria and Interconversion Pathways

The this compound molecule can exist in different tautomeric forms, primarily the pyridone and the hydroxypyridine forms. Computational modeling is a powerful tool to investigate the equilibrium between these tautomers and the energy barriers for their interconversion.

Ab initio calculations have been performed to study the tautomerism of similar systems like 2-pyridone and 4-pyridone. wayne.edu These studies, which incorporate geometry optimization, polarization functions, correlation energy, and zero-point vibrational energy, have shown that for 4-pyridone, the hydroxypyridine tautomer is more stable. wayne.edu In the case of 2,6-bis(2-quinolyl)-4(1H)-pyridone, a quinoline (B57606) analogue, both NMR and theoretical methods have been used to investigate the pyridine-pyridone tautomerism. researchgate.net These studies indicate that the tautomeric equilibrium can be influenced by the polarity of the solvent. researchgate.net Computational analysis has also been used to support the enhanced propensity for tautomerization in certain ligand designs, which is crucial for catalytic applications. nih.gov

Simulation and Prediction of Spectroscopic Data (e.g., IR, UV-Vis, NMR)

Theoretical calculations are frequently used to simulate and predict spectroscopic data, which aids in the interpretation of experimental spectra.

For instance, theoretical IR data can be calculated and then scaled with appropriate adjustment factors to match experimental spectra. epstem.net In the study of pyridine-2,6-dicarbonyl dichloride, vibrational assignments were made by comparing experimental FT-IR data with theoretical calculations. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govepstem.net The correlation between experimental and predicted chemical shifts is often high, with correlation coefficients reported in the range of 97-99.7%. researchgate.net For example, in the analysis of 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane, the proton and carbon resonances were assigned based on both experimental and DFT-calculated spectra. nih.gov

Simulated UV-Vis spectra are obtained using Time-Dependent DFT (TD-DFT) calculations, which can predict electronic transitions. researchgate.net These calculations help in understanding the nature of the electronic transitions observed in the experimental spectrum. researchgate.netnih.gov

Theoretical Approaches to Metal-Ligand Bonding and Spin State Phenomena

This compound and its derivatives are excellent ligands for forming metal complexes, and theoretical methods are crucial for understanding the nature of the metal-ligand bond and predicting magnetic properties like spin-crossover (SCO) phenomena.

DFT calculations are employed to study the geometry of metal complexes in different spin states (high-spin and low-spin) and to understand the factors influencing spin-state transitions. For iron(II) complexes, which are frequently studied for SCO, DFT can calculate the structure of the complex in experimentally inaccessible spin states. rsc.org The introduction of different substituents on the ligand framework can significantly impact the spin state, and theoretical models help in rationalizing these effects. researchgate.net

Theoretical studies on iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have revealed that the ligand field strength is moderate, facilitating SCO. nih.gov DFT studies on such complexes have also been used to investigate stretching-induced spin-state switching in molecular junctions, which is relevant for molecular electronics. nih.govacs.org In complexes where the ligand can deprotonate, such as those with hydroxy-pyrazolyl moieties, theoretical studies can help understand the resulting proton-coupled electron transfer (PCET) processes. nih.gov

Interactive Data Table: Calculated Properties of this compound and Related Compounds

| Compound/Property | Calculation Method | Calculated Value | Reference |

| This compound | PubChem 2.2 | Molecular Weight: 249.27 g/mol | nih.gov |

| This compound | XLogP3 3.0 | XLogP3: 1.3 | nih.gov |

| This compound | Cactvs 3.4.8.18 | Topological Polar Surface Area: 54.9 Ų | nih.gov |

| 4-Hydroxypyridine | Ab initio | 2.4 kcal/mol more stable than 4-pyridone | wayne.edu |

| Pyridine-2,6-dicarbonyl dichloride | B3LYP/6-311++G(d,p) | Optimized structure, simulated IR, NMR, UV-Vis | researchgate.net |

| [Fe(L)₂]²⁺ (L = N,N′-disubstituted 3-bpp) | DFT | Geometry in LS and HS states | mdpi.com |

Advanced Applications in Materials Science and Catalysis

Integration of 2,6-Bis(2-pyridyl)-4(1H)-pyridone into Optoelectronic Materials

The compound serves as a foundational ligand for the synthesis of luminescent metal complexes suitable for optoelectronic applications. The rigid, planar structure and π-conjugated system of the ligand, when coordinated to appropriate metal centers, can give rise to materials with desirable photophysical properties for use in light-emitting devices.

Complexes of this compound and related pyridyl ligands with transition metals featuring d⁶, d⁸, and d¹⁰ electronic configurations are of particular interest for their luminescent properties. uoa.gr The coordination of the ligand to metal ions like platinum(II), iridium(III), or silver(I) can lead to the formation of complexes that emit light efficiently upon excitation. iucr.orgnih.gov This luminescence often arises from metal-to-ligand charge transfer (MLCT) excited states. uoa.gr

The design of these materials focuses on tuning the emission color and enhancing the quantum yield. For instance, in related systems, the introduction of strong σ-donating groups can destabilize non-emissive d-d excited states and stabilize the desired emissive states, thereby improving luminescence properties. uoa.gr Research into similar pyridyl-based ligands has yielded complexes with significant potential for organic light-emitting diodes (OLEDs). For example, a silver(I) complex with a related difluoro-bipyridine ligand exhibits strong, broad emission in the blue-green part of the spectrum (400-550 nm) with a promising photoluminescence quantum efficiency of approximately 20%, highlighting the potential of this class of compounds in emitting materials for OLEDs. iucr.org

Table 1: Photophysical Properties of a Representative Pyridyl-based Ag(I) Complex

| Property | Value | Significance for Optoelectronics |

|---|---|---|

| Metal Center | Ag(I) | d¹⁰ metal ion known to form luminescent complexes. |

| Emission Range | 400 - 550 nm | Corresponds to blue-green light, a key color for lighting and displays. iucr.org |

| Photoluminescence Quantum Yield (PLQY) | ~0.2 (or 20%) | Represents the efficiency of converting absorbed light into emitted light; higher values are desirable for bright devices. iucr.org |

Spin-Crossover (SCO) Systems and Smart Magnetic Materials

This compound is a key component in the development of "smart" magnetic materials due to the ability of its metal complexes, particularly with iron(II), to exhibit spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by an external stimulus such as temperature, light, or pressure. This switching results in a change in the material's magnetic and optical properties.

The design of SCO complexes hinges on controlling the energy difference between the LS and HS states. The ligand field strength is a critical parameter. For an iron(II) complex, the ligand must provide a field strength that is close to the energy required for electron pairing. The N-donor tridentate framework of this compound and its analogues, like 2,6-bis(pyrazol-1-yl)pyridine (bpp), creates a moderate ligand field around the Fe(II) center, which facilitates SCO. nih.govresearchgate.net

Key design principles include:

Ligand Field Tuning: Subtle modifications to the ligand's structure, such as adding electron-donating or withdrawing substituents, can fine-tune the ligand field strength. This allows for predictable control over the spin transition temperature (T½), which is the temperature at which the LS and HS populations are equal. researchgate.net

Intermolecular Interactions: The cooperativity of the spin transition (i.e., how abrupt the switching is) can be influenced by intermolecular interactions within the crystal lattice. Hydrogen bonding, often involving the pyridone N-H group or functional groups on the ligand, can create networks that transmit structural changes throughout the material, leading to sharper and more useful transitions. researchgate.net

Steric Effects: The steric bulk of substituents on the ligand can influence the coordination geometry and the packing of molecules in the solid state, which in turn affects the SCO properties. researchgate.net

By applying these design principles, researchers have created functional materials where the magnetic properties can be precisely controlled. For example, in complexes based on the analogous bpp ligand, the spin state can be modulated by guest solvent molecules. acs.org The inclusion or removal of different solvents from the crystal lattice can shift the spin transition temperature or even lock the complex in a specific spin state, demonstrating a reversible, tunable magnetic response. acs.org

The nature of the spin transition can also be engineered. Some complexes exhibit gradual spin transitions over a wide temperature range, while others show abrupt transitions, sometimes with thermal hysteresis. acs.org Hysteresis is a particularly sought-after property for memory and data storage applications, as it allows the material to exist in one of two different magnetic states at the same temperature.

Table 2: Examples of Spin-Crossover Properties in Analagous Fe(II)-bpp Complexes

| Complex/Ligand | Transition Temp. (T½) | Transition Characteristics | Reference |

|---|---|---|---|

| [Fe(L1)₂]²⁺ | 254 K | Gradual LS to HS switching. | acs.org |

| [Fe(L2)₂]²⁺ | 313 K and 321 K (stepwise) | Stepwise SCO with small hysteresis (2 K). | acs.org |

| Fe(bppCOOH)₂₂ | ~380 K | Abrupt spin transition due to hydrogen-bonded network. | researchgate.net |

| Fe(bpCOOEt₂p)₂₂ | Guest-dependent | Spin state can be tuned by exposure to different solvents (e.g., Me₂CO vs. MeCN). | acs.org |

Metal-Organic Frameworks (MOFs) and Porous Materials based on this compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The design of MOFs relies on the selection of appropriate metal nodes and organic linkers to build extended, often porous, networks. These materials have applications in gas storage, separation, and catalysis. researchgate.net

This compound is an excellent candidate for use as an organic linker in the synthesis of MOFs. Its utility stems from several key features:

Multidentate Coordination: The molecule possesses multiple potential coordination sites—the nitrogen atoms of the two pyridyl groups and the central pyridone ring, as well as the pyridone oxygen atom—allowing it to bind to multiple metal centers simultaneously and build 1D, 2D, or 3D frameworks. researchgate.net

Structural Rigidity: The rigid nature of the ligand helps to create well-defined and predictable network structures, which is crucial for forming porous materials with permanent cavities. acs.org

The synthesis strategy often involves combining pyridyl-based linkers like this compound with other ligands, such as polycarboxylates, in what is known as a mixed-ligand system. universityofgalway.iersc.org This approach allows for the construction of highly complex and functional MOFs with diverse topologies and properties. The principles are similar to those used with the well-studied linker 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which has been successfully used to create 3D porous frameworks with various metal ions like Cu(II) and Co(II). rsc.orgresearchgate.net

Table 3: Comparison of Pyridyl-Based Ligands for MOF Synthesis

| Ligand | Key Structural Features | Role in MOF Construction |

|---|---|---|

| This compound | Tridentate N-donor sites, pyridone O-donor, H-bond donor (N-H). | Potential as a rigid, multi-functional linker for building 1D, 2D, or 3D networks. researchgate.net |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Trigonal N-donor geometry, high rigidity. | Acts as a trigonal node to form 2D and 3D frameworks with cylindrical channels. rsc.orgresearchgate.net |

| Pyridine-2,6-dicarboxylic acid | Tridentate N,O,O-donor, acts as a chelating and bridging ligand. | Forms 1D, 2D, and 3D frameworks depending on the spacer ligand used. researchgate.net |

| 4,4'-Bipyridine | Linear, difunctional N-donor. | Commonly used as a linear "pillar" or spacer to connect layers or nodes into higher-dimensional networks. researchgate.netacs.org |

Catalytic Applications of this compound Metal Complexes

The molecular architecture of this compound (BPP), featuring a central pyridone ring flanked by two pyridyl groups, provides multiple coordination sites capable of forming stable complexes with a wide array of transition metals. These metal complexes are not merely structurally interesting; they are functional entities that can participate in and accelerate chemical reactions. The specific geometry and electronic properties of the metal-BPP complexes, which can be tuned by modifying the ligand or the metal center, make them promising candidates for various catalytic applications.

The catalytic utility of metal complexes derived from this compound and related polydentate pyridine-based ligands extends to both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In a homogeneous setting, the metal-ligand complexes are dissolved in the same phase as the reactants. The catalytic cycle occurs in the solution phase, which often allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. Ruthenium complexes incorporating a related 6-diisopropylphosphino-2-pyridone ligand, for example, have been studied for the hydrogenation of carbon dioxide in solution, showcasing the potential of pyridone-based ligands in homogeneous catalysis. nih.gov

Heterogeneous Catalysis: For applications requiring catalyst stability and recyclability, the BPP ligand can be incorporated into solid-state materials like Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. By using BPP or analogous multitopic pyridine-based ligands as the organic linkers, catalytically active metal centers can be immobilized within a robust, porous framework. nih.govmdpi.com

These MOF-based catalysts offer several advantages:

Ease of Separation: The solid catalyst can be easily filtered from the reaction mixture, simplifying product purification. rsc.org

Recyclability: The robust nature of MOFs often allows them to be reused multiple times without significant loss of activity. rsc.org

Site Isolation: The framework can prevent the deactivation of catalytic sites that might occur in solution.

Shape Selectivity: The defined pore structure of MOFs can control which molecules reach the active sites, potentially leading to shape-selective reactions. nih.gov

Research has demonstrated the synthesis of pyridone derivatives using bifunctional Fe-based MOFs as a heterogeneous catalyst. nih.gov Furthermore, MOFs built with pyridine-containing linkers have been employed in a variety of organic transformations, including Henry reactions, azide-alkyne cycloadditions, and Friedel-Crafts reactions, underscoring the versatility of this approach. rsc.orgmdpi.com The metal centers within the MOF act as Lewis acid sites, while the nitrogen atoms of the pyridine (B92270) rings can act as Lewis base sites, creating bifunctional catalysts capable of promoting complex, tandem reactions. nih.govacs.org

While direct catalytic data for this compound in all fields is specialized, extensive research on structurally analogous pyridine-based ligands provides a clear indication of its potential. The tridentate N,N,N-coordination motif is a powerful platform for stabilizing catalytically active metal centers.

Polymerization: Late transition metal complexes, particularly those of iron and cobalt, featuring 2,6-bis(imino)pyridyl ligands (a close structural relative of BPP) are well-known for their ability to polymerize ethylene. These catalysts, when activated by co-catalysts like methylaluminoxane (B55162) (MAO), can produce highly linear polyethylene (B3416737) with high molecular weights. The steric and electronic properties of the ligand, such as the substituents on the aryl rings, significantly influence the catalyst's activity and the properties of the resulting polymer.

Table 1: Ethylene Polymerization using a 2,6-Bis(imino)pyridyl Iron(II) Catalyst

| Catalyst System | Polymerization Conditions | Activity (kg PE mol⁻¹ h⁻¹) | Polymer Characteristics | Source |

| {2,6-bis[1-((2-methyl-4-methoxyphenyl)imino)ethyl]pyridine}FeCl₂ / MAO | T = 30 °C, P = 10 bar | 5400 | Highly linear polyethylene | researchgate.net |

| {2,6-bis[1-((2-methyl-4-methoxyphenyl)imino)ethyl]pyridine}FeCl₂ / MAO | T = 60 °C, P = 10 bar | 3500 | Highly linear polyethylene | researchgate.net |

Hydrogenation and CO₂ Fixation: The combination of hydrogenation and CO₂ fixation (i.e., CO₂ hydrogenation) is a critical reaction for converting carbon dioxide into valuable chemicals like formate (B1220265) and methanol. Ruthenium complexes bearing phosphino-substituted hydroxypyridine/pyridone ligands have demonstrated notable activity in this transformation. nih.gov The ligand's ability to switch between its hydroxypyridine and pyridone forms can facilitate proton shuttling, which is crucial for the catalytic cycle. nih.gov This highlights a sophisticated role for the ligand beyond simply binding the metal, where it actively participates in the reaction mechanism.

Table 2: Catalytic Hydrogenation of CO₂ using a Ruthenium-Pyridone Complex

| Pre-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | TON (Turnover Number) | Source |

| [RuCl₂(p-cymene)(κ¹-P-6-DⁱPPon)]₂ | DBU | THF | 120 | 20 | Formate | 10,500 | nih.gov |

| [RuCl(p-cymene)(κ²-P,N-6-DⁱPPon*)] | DBU | THF | 120 | 20 | Formate | 11,800 | nih.gov |

6-DⁱPPon = 6-diisopropylphosphino-2-pyridone; 6-DⁱPPon = anionic deprotonated form; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene*

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. However, the use of 2-substituted pyridine nucleophiles in reactions like the Suzuki-Miyaura coupling is notoriously difficult, a phenomenon known as the "2-pyridyl problem". nih.gov This challenge stems from the instability of the required 2-pyridyl organometallic reagents. Designing robust ligands that can stabilize the metal center and facilitate the key steps of oxidative addition and reductive elimination is paramount. While specific applications of BPP in this area are not widely reported, the design of related multi-dentate pyridine ligands is an active area of research to overcome these limitations. For instance, studies on nickel catalysts with substituted bipyridine ligands show that modifying the steric bulk at positions adjacent to the coordinating nitrogen atoms has a profound impact on catalytic performance in cross-electrophile coupling reactions. nih.gov This principle is directly applicable to the design of BPP-based catalysts.

The rational design and optimization of catalysts based on the BPP scaffold involve a multi-faceted approach, leveraging synthetic chemistry and computational modeling to enhance performance.

Mechanistic Insights into Biological Activity and Sensing Applications of 2,6 Bis 2 Pyridyl 4 1h Pyridone

Mechanisms of Interaction with Biological Targets

The biological effects of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and its derivatives are largely dictated by their intricate interactions at a molecular level. These interactions are primarily governed by the compound's ability to coordinate with metal ions and inhibit key enzymatic processes.

Metal Ion Coordination as a Primary Mechanism of Action

The fundamental mechanism through which this compound exerts its biological effects is its capacity to coordinate with metal ions. The structure of the molecule, with its pyridyl and pyridone nitrogen and oxygen atoms, offers multiple coordination sites. This allows it to form stable complexes with a variety of metal ions. These resulting metal complexes can then engage in catalytic cycles or interact with biological macromolecules, thereby influencing their function and activity. The formation of such complexes is a critical aspect of its biological action.

The broader class of 2,6-bis(imino)pyridine ligands, which share structural similarities, are well-known for their ability to form stable organometallic compounds. This capacity for chelation is central to their biological and pharmacological applications. For instance, derivatives like 2,6-bis((benzoyl-R)amino)pyridine have been shown to form stable complexes with Cu(II), Ni(II), Co(II), and Zn(II) ions. rsc.org Similarly, other related pyridine (B92270) derivatives demonstrate a strong tendency to form complexes with various metal ions, including those with d¹⁰ electronic configurations like zinc, cadmium, and mercury, often resulting in tetrahedral geometries. nih.gov This inherent ability to bind metal ions is a foundational principle of the biological activity of this compound.

Elucidation of Enzyme Inhibition Mechanisms

A significant area of research for pyridone-containing compounds is their role as enzyme inhibitors. Urease, a nickel-dependent metalloenzyme, has been a particular focus. nih.govfrontiersin.org The inhibition of urease is crucial in both medicine, to combat infections by urease-producing bacteria like Helicobacter pylori, and in agriculture to prevent the loss of urea-based fertilizers. nih.govfrontiersin.orgmdpi.com

The inhibitory action of pyridone derivatives against urease is often attributed to their interaction with the nickel ions in the enzyme's active site. nih.gov For example, acetohydroxamic acid, a simple hydroxamic acid, inhibits urease by complexing with these nickel ions. nih.gov Pyridone derivatives can act as competitive inhibitors, vying with the natural substrate, urea, for access to the active site. researchgate.net The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. researchgate.net Molecular docking studies of some pyridinone derivatives have shown that carbonyl groups can coordinate with the nickel atoms in the urease active site, while other parts of the molecule form hydrogen bonds with key amino acid residues.

While direct studies on this compound as a urease inhibitor are not extensively detailed, the known mechanisms of related pyridone compounds provide a strong model for its potential action. The structural features of this compound make it a plausible candidate for interacting with the metallic centers of metalloenzymes, thereby inhibiting their catalytic function.

Research into Cytotoxicity and Therapeutic Potential (Mechanism-Focused)

The ability of this compound and its analogs to interact with biological systems has led to investigations into their cytotoxic effects and potential as therapeutic agents, particularly in the realm of anticancer research.

Cellular and Molecular Mechanisms Underlying Observed Biological Effects

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. researchgate.net For instance, bis(pyridyl)methane derivatives, which are structurally related, have shown inhibitory effects on the growth of various cancer cell lines at micromolar concentrations. researchgate.netresearchgate.net The mechanisms underlying this cytotoxicity are an active area of investigation.

Studies on related compounds, such as pyrano[3,2-c]pyridine derivatives, have shed light on the potential cellular and molecular pathways involved. These compounds have been shown to inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov A key mechanism identified is the induction of apoptosis, or programmed cell death. nih.gov This is often characterized by morphological changes like cell blebbing, and biochemical changes such as the exposure of phosphatidylserine (B164497) on the outer cell membrane. nih.govnih.gov Furthermore, some of these compounds can cause cell cycle arrest, for instance, by increasing the population of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Palladium(II) complexes of related tridentate ligands have been shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis through both early and late apoptotic pathways. nih.gov

Structure-Activity Relationships (SARs) in a Biological Context)

The biological activity of pyridone derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic rings. These structure-activity relationships (SARs) are crucial for the rational design of more potent and selective therapeutic agents.

For example, in the context of urease inhibition by imidazopyridine-oxazole derivatives, it has been observed that analogs with electron-withdrawing groups like -CF₃ and -NO₂ exhibit excellent inhibitory activity. nih.gov Conversely, bulky groups at certain positions can reduce inhibitory potential. nih.gov Similarly, for pyridylpiperazine hybrid derivatives, the presence of a chlorine atom on an aryl ring enhances urease inhibitory activity, an effect that diminishes when chlorine is replaced by the less electronegative and larger bromine atom. frontiersin.org Electron-donating groups like methyl and methoxy (B1213986) have also been found to decrease the inhibitory potential in this class of compounds. frontiersin.org

In the realm of anticancer activity, SAR studies of bis-indole derivatives with a central pyridine ring have shown them to be potent growth inhibitors. nih.gov For pyrano[3,2-c]pyridine derivatives tested against MCF-7 cells, the substitution pattern significantly impacts cytotoxicity, with a 4-chlorophenyl substituted derivative being the most potent among a tested series. nih.gov The presence of electron-donating groups, such as hydroxy or methoxy, on aromatic rings attached to pyridone scaffolds can also profoundly affect antiproliferative activity through their influence on molecular interactions. acs.org These findings highlight the importance of substituent effects in modulating the biological activity of the this compound scaffold.

Fluorescent Sensing Applications for Metal Ions

The same structural features that underpin the biological activity of this compound—its ability to chelate metal ions—also make it and related compounds promising candidates for fluorescent chemosensors. mdpi.com These sensors can be used for the rapid and selective detection of toxic heavy metal ions in various environments. mdpi.com

The mechanism of sensing often involves a change in the fluorescence properties of the molecule upon binding to a metal ion. This can manifest as either chelation-enhanced fluorescence (CHEF), where the fluorescence intensity increases, or chelation-enhanced fluorescence quenching (CHEQ), where the intensity decreases. nih.gov The binding of the metal ion to the nitrogen atoms of the pyridine moieties is a key aspect of this process. mdpi.com The size and charge of the metal ion also play a crucial role in the selectivity and the nature of the fluorescence response. mdpi.com

For instance, a fluorescent sensor based on a pyridine-pyridone skeleton has been developed for the detection of Zn²⁺, which exhibits a clear CHEF effect. nih.gov Other pyridine-based fluorescent sensors have shown good selectivity and sensitivity for the detection of transition metals such as Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com In some cases, the sensing mechanism involves a twisted internal charge transfer (TICT) process, where the coordination of a metal ion restricts molecular rotation and leads to fluorescence quenching. acs.org While specific studies on this compound as a fluorescent sensor are not abundant, the principles established with structurally similar compounds suggest its potential in this application. The table below summarizes the performance of some pyridine-based fluorescent sensors for metal ions.

| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |

| Pyridine-pyridone scaffold | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Pyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Change in fluorescence intensity upon binding | mdpi.com |

| Bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu²⁺ | Fluorescence quenching via TICT inhibition | acs.org |

| N2S2 pyridine-containing macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

Chelation-Enhanced Fluorescence (CHEF) and Quenching Mechanisms for Ion Detection

The ability of this compound and its derivatives to detect ions is primarily based on two photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and fluorescence quenching. The specific mechanism that occurs depends on the nature of the fluorophore, the ion being detected, and the coordination environment.